Cabozantinib oxidation B
Overview
Description
Cabozantinib oxidation B is a metabolite of cabozantinib, a tyrosine kinase inhibitor used primarily in the treatment of various cancers, including metastatic medullary thyroid cancer and advanced renal cell carcinoma . Cabozantinib is known for its ability to inhibit multiple receptor tyrosine kinases, which play crucial roles in tumor growth and angiogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of cabozantinib oxidation B involves the oxidation of cabozantinib. This process is predominantly catalyzed by the enzyme cytochrome P450 3A4 (CYP3A4), with cytochrome b5 (cyt b5) significantly enhancing the oxidation process . The reaction conditions typically involve the use of hepatic microsomal samples or human recombinant cytochromes P450 in vitro .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale bioreactors containing human liver microsomes or recombinant enzymes to facilitate the oxidation process. The reaction conditions would be optimized for maximum yield and efficiency, including controlled temperature, pH, and substrate concentration .
Chemical Reactions Analysis
Types of Reactions: Cabozantinib oxidation B primarily undergoes oxidation reactions. The major oxidation products include cabozantinib N-oxide, desmethyl cabozantinib, and monohydroxy cabozantinib .
Common Reagents and Conditions: The oxidation reactions are catalyzed by cytochrome P450 enzymes, particularly CYP3A4, in the presence of cyt b5 . The reactions are typically carried out in vitro using hepatic microsomal samples or recombinant enzymes under controlled conditions .
Major Products: The major products formed from the oxidation of cabozantinib include cabozantinib N-oxide, desmethyl cabozantinib, and monohydroxy cabozantinib .
Scientific Research Applications
Cabozantinib oxidation B has several scientific research applications, particularly in the fields of pharmacokinetics and personalized medicine. Understanding the metabolism of cabozantinib and its oxidation products can provide insights into its pharmacokinetics, which is crucial for optimizing dosing regimens and minimizing side effects . Additionally, studying the oxidation process can help identify potential drug-drug interactions and the role of specific enzymes in drug metabolism .
In the field of cancer research, cabozantinib and its metabolites are studied for their efficacy in inhibiting tumor growth and angiogenesis. The oxidation products may also have unique biological activities that contribute to the overall therapeutic effects of cabozantinib .
Mechanism of Action
Cabozantinib oxidation B exerts its effects by inhibiting specific receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), KIT, TRKB, FLT-3, AXL, RET, MET, and TIE-2 . These receptors are involved in various cellular processes such as angiogenesis, metastasis, and oncogenesis. By inhibiting these receptors, this compound suppresses tumor growth and angiogenesis .
Comparison with Similar Compounds
- Sorafenib
- Sunitinib
- Pazopanib
- Axitinib
Comparison: Cabozantinib oxidation B is unique in its ability to inhibit a broad spectrum of receptor tyrosine kinases compared to other similar compounds. For instance, sorafenib primarily targets RAF kinases and VEGFR, while sunitinib targets VEGFR, PDGFR, and KIT . Cabozantinib’s broad spectrum of activity makes it particularly effective in treating cancers with multiple aberrant signaling pathways .
Properties
IUPAC Name |
1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluoro-2-hydroxyphenyl)cyclopropane-1,1-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24FN3O6/c1-36-24-14-19-21(15-25(24)37-2)30-12-9-23(19)38-18-6-4-17(5-7-18)31-26(34)28(10-11-28)27(35)32-20-8-3-16(29)13-22(20)33/h3-9,12-15,33H,10-11H2,1-2H3,(H,31,34)(H,32,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBCTWUTGHKFAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=C(C=C(C=C5)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24FN3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1628530-38-0 | |
Record name | 1,1-Cyclopropanedicarboxamide, N-(4-((6,7-dimethoxy-4-quinolinyl)oxy)phenyl)-N'-(4-fluoro-2-hydroxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628530380 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4-((6,7-DIMETHOXY-4-QUINOLINYL)OXY)PHENYL)-N'-(4-FLUORO-2-HYDROXYPHENYL)-1,1-CYCLOPROPANEDICARBOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XU28OQ19RG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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